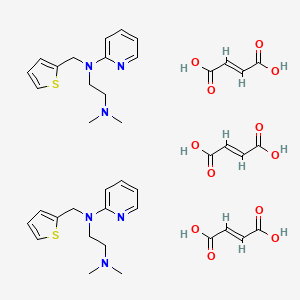

Methapyrilene fumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5967-64-6 |

|---|---|

Molecular Formula |

C40H50N6O12S2 |

Molecular Weight |

871.0 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine |

InChI |

InChI=1S/2C14H19N3S.3C4H4O4/c2*1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;3*5-3(6)1-2-4(7)8/h2*3-8,11H,9-10,12H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

InChI Key |

OLGIEIJNOQGBSS-VQYXCCSOSA-N |

Isomeric SMILES |

CN(CCN(C1=CC=CC=N1)CC2=CC=CS2)C.CN(CCN(C1=CC=CC=N1)CC2=CC=CS2)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

From Medicine Cabinet to Research Bench: the Reclassification of Methapyrilene

Initially developed in the early 1950s, methapyrilene (B1676370) was an antihistamine and anticholinergic agent belonging to the pyridine (B92270) chemical class. ncats.io It was widely available in over-the-counter products, often utilized for its sedative effects in sleep aids. ncats.ioncats.io However, in 1979, manufacturers voluntarily withdrew products containing methapyrilene from the market. ncats.ioebi.ac.uknih.gov This decision followed a National Cancer Institute (NCI) study that identified methapyrilene as a potent carcinogen in rats, leading to its reclassification as a potential human carcinogen. researchgate.net Consequently, methapyrilene and its salts, including methapyrilene fumarate (B1241708), became nonmonograph ingredients, effectively ending their therapeutic use and paving the way for their new role as research agents. researchgate.net

A Tool for Understanding Chemical Toxicity

Histamine (B1213489) H1 Receptor Antagonism: Molecular Basis and Binding Characteristics

Methapyrilene functions as a competitive antagonist at the histamine H1 receptor. scbt.comebi.ac.uknih.gov This means it selectively binds to these receptors but does not activate them, thereby blocking the actions of endogenous histamine. nih.govnih.gov The binding of methapyrilene to H1 receptors stabilizes the inactive conformation of the receptor. scbt.com Its molecular structure facilitates specific hydrogen bonding and hydrophobic interactions, which contribute to its selectivity for the receptor. scbt.com

As a first-generation antihistamine, methapyrilene is part of the ethylenediamine (B42938) class. nih.govauburn.edu The general structure of these compounds includes two aryl groups, which are essential for significant H1-receptor affinity and must be able to adopt a non-coplanar conformation for optimal interaction. auburn.edu The antagonism of H1 receptors by methapyrilene leads to the palliation of allergy and cold symptoms. nih.gov

| Property | Description |

| Mechanism of Action | Competitive antagonist at the Histamine H1 receptor. scbt.comebi.ac.uknih.gov |

| Receptor State | Stabilizes the inactive conformation of the H1 receptor. scbt.com |

| Binding Interactions | Involves specific hydrogen bonding and hydrophobic interactions. scbt.com |

| Chemical Class | Ethylenediamine derivative. nih.govauburn.edu |

Non-Histamine Receptor Interactions and Central Nervous System Action Research

Beyond its primary action on histamine H1 receptors, methapyrilene exhibits effects on other receptor systems and demonstrates notable activity within the central nervous system (CNS).

Proposed Central Antimuscarinic Action

It has been suggested that a central antimuscarinic action is a common feature of nonprescription sedative-hypnotic drugs, including methapyrilene. nih.govechemi.com This anticholinergic activity may contribute to its sedative effects. ncats.io Like other first-generation antihistamines, methapyrilene can interact with muscarinic receptors. auburn.edu This interaction is thought to be a factor in the CNS depression observed with these drugs, leading to effects such as diminished alertness and slowed reaction times. nih.gov

Influence on Intermediary Cellular Metabolism and Energy Pathways

Research has shown that methapyrilene significantly impacts cellular metabolism, particularly within the mitochondria, affecting energy production and the processing of essential molecules.

Mitochondrial Protein Modulation and Energy Supply Perturbations

Studies using rat hepatocytes have revealed that methapyrilene causes concentration-dependent effects on mitochondrial proteins, specifically those involved in energy supply pathways. researchgate.net In vivo data has also indicated effects on mitochondrial pathways at the transcriptional level. researchgate.net Treatment of hepatocytes with methapyrilene has been associated with an early loss in mitochondrial function, including mitochondrial swelling and significant decreases in cellular ATP within a short period. nih.gov Furthermore, methapyrilene has been shown to covalently modify mitochondrial proteins. nih.gov

Regulation of Ammonia (B1221849) and Amino Acid Metabolism

Proteomic analysis has demonstrated that methapyrilene substantially deregulates the metabolism of amino acids and ammonia. researchgate.net The use of methapyrilene in rat hepatocyte cultures affects enzymes involved in these metabolic pathways. researchgate.net The urea (B33335) cycle, a critical pathway for detoxifying ammonia, is linked to the citric acid cycle through the production of fumarate. muni.cznews-medical.net Disruptions in this cycle can lead to an accumulation of ammonia. news-medical.net

Impact on Mitochondrial Oxidative Phosphorylation

| Affected Process | Key Findings |

| Mitochondrial Protein Synthesis | In vivo treatment with methapyrilene leads to a significant decrease in basal DNA and protein synthesis in isolated mitochondria. nih.gov |

| Cellular Energy | Methapyrilene treatment causes a significant loss in cellular ATP within 2 hours in cultured hepatocytes. nih.gov |

| Ammonia and Amino Acid Metabolism | Methapyrilene causes substantial deregulation of amino acid and ammonia metabolism. researchgate.net |

| Oxidative Phosphorylation | While transcriptional effects on oxidative phosphorylation are noted, direct measures of respiratory function in isolated mitochondria do not show a decrease. researchgate.netresearchgate.netnih.gov |

Alterations in Cellular Homeostasis and Intercellular Communication

Methapyrilene induces significant changes in the normal functioning of cells, particularly affecting how they maintain internal stability and communicate with each other. Gap junctions, which are essential for tissue homeostasis, are major targets for the toxicity of compounds like methapyrilene. researchgate.net

Research has demonstrated that methapyrilene significantly disrupts gap junction intercellular communication (GJIC), a critical process for maintaining tissue homeostasis by allowing the direct exchange of ions and small molecules between adjacent cells. nih.gov This disruption is primarily characterized by a dramatic impact on the gap junction protein Connexin 32 (Cx32), which is prevalent in the liver.

In studies using male rats, treatment with methapyrilene led to a notable reduction in both the number and size of gap junction plaques containing Cx32 in the liver. oup.comnih.govvub.ac.be This loss of connexins is a key aspect of its mechanism. oup.com The reduction in Cx32-containing gap junction plaques was found to be a significant effect in the target tissue, with no similar dose-dependent effects observed in non-target organs. nih.gov While the alteration of Cx32 expression did not directly correlate with an increase in cell proliferation, the combination of disrupted gap junction communication and a proliferative stimulus is considered an important factor in its toxicological profile. nih.gov

Table 1: Effects of Methapyrilene on Gap Junction Intercellular Communication

| Parameter | Observation | Model System | Citation |

|---|---|---|---|

| Cx32 Plaque Number | Significantly reduced | Male Rat Liver | oup.com, vub.ac.be, nih.gov |

| Cx32 Plaque Size | Significantly reduced | Male Rat Liver | nih.gov, vub.ac.be |

| Connexin Presence | Dramatic loss of connexins | Rat Liver | oup.com |

| Overall GJIC | Inhibition/Disruption | Target Tissues | nih.gov |

Redox Homeostasis Perturbations and Oxidative Stress Induction

Redox homeostasis refers to the delicate balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. mdpi.comsemanticscholar.org Methapyrilene disrupts this balance, leading to a state of oxidative stress, where the accumulation of oxidants outpaces the antioxidant capacity of the cell. semanticscholar.orgnih.gov This imbalance triggers a cascade of cellular responses and damage.

Treatment of rat hepatocytes with methapyrilene has been shown to cause oxidative stress, indicated by an increase in NADP+ levels and an early loss of mitochondrial function. nih.gov This disruption is a key component of its toxicity, affecting cellular macromolecules and signaling pathways. mdpi.com

In response to the oxidative stress induced by methapyrilene, cells activate specific defense mechanisms mediated by redox-sensitive enzymes. A central player in this response is the transcription factor Nrf2 (NF-E2-related factor 2), which regulates the expression of a battery of antioxidant and detoxification enzymes. researchgate.net

The depletion of hepatic glutathione (GSH) associated with methapyrilene exposure is linked to the activation of Nrf2. researchgate.net This activation is believed to occur through Nrf2's dissociation from its cytoplasmic inhibitor, Keap1, a process sensitive to the cellular redox state. researchgate.net Once activated, Nrf2 translocates to the nucleus and induces the gene expression of several protective enzymes, including:

Epoxide hydrolase researchgate.net

Heme oxygenase-1 researchgate.net

Glutamate cysteine ligase researchgate.net

These enzymes are part of the cellular attempt to counteract the oxidative damage and restore redox homeostasis. researchgate.net

Methapyrilene profoundly affects glutathione (GSH) metabolism and the dynamics of thiol-containing amino acids like cysteine. researchgate.netnih.gov GSH is a critical tripeptide antioxidant that protects cells from free radicals and is essential for maintaining redox balance. researchgate.net

Exposure to methapyrilene leads to a reduction in cellular glutathione levels, a hallmark of its toxicity. nih.gov This is not a complete eradication but a significant depletion caused by cellular thiol oxidation. nih.gov The mechanism involves the metabolic bioactivation of methapyrilene by cytochrome P450 enzymes into reactive metabolites. researchgate.net Specifically, the thiophene ring of methapyrilene is oxidized, likely to an S-oxide, creating a reactive intermediate. researchgate.net This electrophilic metabolite then conjugates with glutathione, forming a thioether adduct that is subsequently eliminated from the cell. researchgate.net This process depletes the cellular pool of GSH. researchgate.net

The depletion of GSH and the disruption of the methionine cycle and transsulfuration pathway activate enzymes to increase the production of homocysteine and its conversion to cysteine, the rate-limiting substrate for new glutathione synthesis, in an attempt to restore balance. researchgate.net

Table 2: Impact of Methapyrilene on Glutathione Metabolism

| Metabolite/Process | Effect of Methapyrilene | Mechanism | Citation |

|---|---|---|---|

| Glutathione (GSH) | Depletion/Reduction of cellular levels | Conjugation with reactive methapyrilene metabolites (S-oxide) to form thioether adducts. | researchgate.net, researchgate.net, nih.gov |

| Thiol Oxidation | Increased cellular thiol oxidation | Oxidative stress induced by methapyrilene and its metabolites. | nih.gov |

| Glutathione Synthesis | Upregulation of precursor pathways | Compensatory response to GSH depletion, activating enzymes in the methionine cycle and transsulfuration pathway to supply cysteine. | researchgate.net |

| Glutathione Adducts | Formation of a glutathione conjugate of mono-oxygenated methapyrilene | Bioactivation of methapyrilene's thiophene ring by cytochrome P450 enzymes, creating a reactive metabolite that binds to GSH. | researchgate.net |

Biotransformation and Metabolic Pathways Research of Methapyrilene Fumarate

Major Metabolic Pathways of Methapyrilene (B1676370)

The primary route of methapyrilene metabolism involves the oxidation of the aliphatic tertiary amine. nih.gov This process leads to the formation of a principal metabolite, which is a key step in the body's effort to detoxify and eliminate the compound.

Aliphatic N-Oxidation to Methapyrilene N-Oxide

The major metabolic pathway for methapyrilene is aliphatic N-oxidation, resulting in the formation of methapyrilene N-oxide. nih.govresearchgate.net This metabolite has been identified as the primary product in both plasma and urine samples from rats administered methapyrilene. nih.govresearchgate.net The conversion is an NADPH-dependent process, indicating the involvement of cytochrome P450 monooxygenases. nih.gov Studies using fungal systems, which can model mammalian metabolism, have also shown the transformation of methapyrilene to its N-oxide derivative. scispace.comnih.gov The structure of methapyrilene N-oxide has been confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.nettandfonline.com

Identification and Characterization of Minor Metabolites

In addition to the major N-oxide metabolite, several minor metabolic pathways contribute to the biotransformation of methapyrilene. nih.gov These pathways involve a series of reactions including cleavage of the side-chain, demethylation, and conjugation with glucuronic acid. nih.gov

Side-Chain Cleavage Products

Metabolic studies have revealed that the side-chain of methapyrilene can be cleaved, leading to various smaller molecules. nih.gov One significant process is the metabolic removal of the 2-thienylmethylene moiety. nih.govnih.gov This cleavage results in the formation of several products, including N-(2-thienylmethyl)-2-aminopyridine (TMAP), 2-hydroxymethylthiophene, and thiophene-2-carboxylic acid. researchgate.netechemi.com Another identified side-chain cleavage product is N-(2-pyridyl)-N-2"-thienylmethyl)aminoacetaldehyde. researchgate.nettandfonline.com

Demethylated Metabolites

Demethylation represents another route for methapyrilene metabolism. The removal of one of the methyl groups from the dimethylamino moiety results in the formation of mono-N-desmethyl methapyrilene. researchgate.net This demethylated metabolite has been identified in both in vivo and in vitro studies. researchgate.netresearchgate.net Fungal metabolism studies also support the occurrence of N-demethylation. nih.gov

Glucuronic Acid Conjugates and Conjugation Pathways

Conjugation with glucuronic acid is a recognized, albeit minor, pathway for the metabolism and elimination of methapyrilene. nih.gov This phase II metabolic reaction increases the water solubility of the metabolites, facilitating their excretion. Studies have identified methapyrilene O-glucuronide and desmethyl methapyrilene O-glucuronide in the bile of rats treated with methapyrilene. researchgate.net The formation of these glucuronide conjugates suggests that hydroxylation of the parent compound or its demethylated metabolite occurs prior to conjugation. researchgate.netresearchgate.net Specifically, hydroxylation on the 5-position of the pyridine (B92270) ring has been observed, leading to (5-hydroxypyridyl)-methapyrilene, which is then excreted as a conjugate. nih.govnih.govtandfonline.com

Formation of N-(NN,NN-dimethylaminoethyl)-2-aminopyridine

A significant metabolite identified in the urine of rats following oral administration of methapyrilene is N-(NN,NN-dimethylaminoethyl)-2-aminopyridine. nih.govnih.gov This metabolite, along with its corresponding N'-oxide, results from the cleavage of the bond between the nitrogen and the thienylmethyl group. researchgate.netnih.govtandfonline.com The formation of this compound highlights a key metabolic vulnerability of the methapyrilene structure. nih.govnih.gov

Summary of Methapyrilene Metabolites

The following table summarizes the key metabolites of methapyrilene discussed in this article.

| Metabolite Name | Metabolic Pathway | Reference |

| Methapyrilene N-Oxide | Aliphatic N-Oxidation | nih.govresearchgate.net |

| N-(2-thienylmethyl)-2-aminopyridine (TMAP) | Side-Chain Cleavage | researchgate.netechemi.com |

| 2-hydroxymethylthiophene | Side-Chain Cleavage | researchgate.netechemi.com |

| Thiophene-2-carboxylic acid | Side-Chain Cleavage | researchgate.netechemi.com |

| N-(2-pyridyl)-N-2"-thienylmethyl)aminoacetaldehyde | Side-Chain Cleavage | researchgate.nettandfonline.com |

| Mono-N-desmethyl methapyrilene | Demethylation | researchgate.netresearchgate.net |

| Methapyrilene O-glucuronide | Glucuronidation | researchgate.net |

| Desmethyl methapyrilene O-glucuronide | Glucuronidation | researchgate.net |

| (5-hydroxypyridyl)-methapyrilene | Hydroxylation | nih.govnih.govtandfonline.com |

| N-(NN,NN-dimethylaminoethyl)-2-aminopyridine | Side-Chain Cleavage | nih.govresearchgate.netnih.gov |

| N'-(2-pyridyl)-N,N-dimethylethylenediamine | Side-Chain Cleavage | nih.govnih.gov |

Enzymatic Systems Involved in Methapyrilene Metabolism

Role of Cytochrome P450-Dependent Mixed-Function Oxidases

The cytochrome P450 (CYP) family of mixed-function oxidases is central to the metabolism of methapyrilene. nih.gov These enzymes are responsible for the initial oxidative steps in the biotransformation of a wide array of xenobiotics. nih.gov In the case of methapyrilene, CYP-mediated oxidation is a critical activation step. nih.govresearchgate.net

The metabolism of methapyrilene by liver microsomes from rats, hamsters, and mice shows both quantitative and qualitative differences, which are largely attributed to species-specific variations in CYP activity. nih.govtandfonline.com For instance, the formation of certain metabolites is unique to specific species, highlighting the diverse roles of CYP isoforms across different animal models. nih.govtandfonline.com

Microsomal Epoxide Hydrolase (EH) Activity Modulation

Microsomal epoxide hydrolase (EH) is another critical enzyme involved in the detoxification of various reactive epoxide intermediates. researchgate.net In the context of methapyrilene exposure in rats, a significant and dose-related increase in hepatic microsomal EH activity has been observed. nih.govresearchgate.netcapes.gov.br Following treatment with methapyrilene, EH activity was found to increase to as much as 420% of the control levels in male F-344 rats. nih.govresearchgate.netoup.com This marked induction of EH is considered a characteristic phenotypic change elicited by certain hepatocarcinogens. researchgate.netnih.gov The increase in microsomal EH activity is suggested to be a potential biochemical marker for exposure to such compounds. nih.govresearchgate.net

Cytosolic DT-Diaphorase Activity

Cytosolic DT-diaphorase (NAD(P)H:quinone oxidoreductase) is a flavoprotein that plays a role in the detoxification of quinones and their derivatives. Research has shown that treatment with methapyrilene leads to a dose-related increase in cytosolic DT-diaphorase activity in the livers of F-344 rats. nih.govresearchgate.netcapes.gov.br Studies have reported an increase in its activity to 230% of control levels following methapyrilene administration. nih.govresearchgate.netoup.com

| Enzymatic System | Effect of Methapyrilene Treatment in Rats | Key Findings | Reference |

|---|---|---|---|

| Cytochrome P450-Dependent Mixed-Function Oxidases | Overall content and specific activities decreased (35-50% of control). | CYP2C11 is the primary isoform for bioactivation. Inhibition of CYP protects against toxicity. | nih.govresearchgate.netnih.govresearchgate.net |

| Microsomal Epoxide Hydrolase (EH) | Activity increased (up to 420% of control). | Considered a potential biochemical marker for exposure to hepatocarcinogens. | nih.govresearchgate.netcapes.gov.broup.com |

| Cytosolic DT-Diaphorase | Activity increased (up to 230% of control). | Demonstrates a broad enzymatic response to methapyrilene exposure. | nih.govresearchgate.netcapes.gov.broup.com |

Comparative Metabolism Studies in Various Research Models

The metabolism of methapyrilene has been investigated in different research models to understand the species-specific differences in its biotransformation and toxicity. These studies have primarily utilized in vitro hepatocyte cultures and in vivo animal models.

In Vitro Hepatocyte Metabolism (e.g., Rat and Mouse Suspension Cultures)

Suspension cultures of freshly isolated hepatocytes from Fischer-344 rats and B6C3F1 mice have been used to compare the metabolism of methapyrilene. tandfonline.comnih.gov These in vitro systems are considered good qualitative predictors of in vivo metabolism. nih.gov

Both rat and mouse hepatocytes metabolize methapyrilene to several common products. tandfonline.com Identified metabolites include mono-N-desmethyl methapyrilene, methapyrilene N-oxide, methapyrilene glucuronide, and mono-N-desmethyl methapyrilene glucuronide. tandfonline.com A tentatively identified metabolite, 2-thiophenecarboxylic acid, was also found in both species. tandfonline.com

However, significant quantitative and qualitative differences exist. nih.govtandfonline.com Rat hepatocytes have been found to metabolize methapyrilene more rapidly than mouse hepatocytes. nih.gov Studies using liver microsomes also highlight these species differences; for instance, mouse liver microsomes are capable of forming two unique isomers of hydroxypyridyl-methapyrilene. nih.govtandfonline.com In contrast, N,N'-didesmethylmethapyrilene was only detected in incubations with hamster liver microsomes. nih.govtandfonline.com These differences in metabolic pathways are thought to contribute to the species-specific hepatotoxicity of methapyrilene, with rats being particularly susceptible. tandfonline.com

In Vivo Metabolic Profiling in Animal Models

In vivo studies, primarily in rats, have provided a detailed profile of methapyrilene metabolites excreted in urine. nih.gov Analysis of rat urinary extracts has identified several metabolites, confirming the metabolic pathways observed in vitro. nih.govnih.gov

The major metabolic pathway identified in vivo is aliphatic N-oxidation, leading to the formation of methapyrilene N-oxide. nih.gov Other significant metabolites result from the metabolic removal of the 2-thienylmethylene group, yielding large amounts of N'-(2-pyridyl)-N,N-dimethylethylenediamine and its hydroxylated derivative. nih.gov

Using deuterium-labeled methapyrilene, researchers identified seven different metabolites in rat urine. nih.gov These include various hydroxylated forms of the parent compound, such as (5-hydroxylpyridyl)-methapyrilene. nih.gov Interestingly, after prolonged treatment, rats also excrete detectable levels of 3- and (6-hydroxylpyridyl)-methapyrilene, suggesting that chronic exposure alters the metabolism of the pyridine ring. nih.gov Other identified metabolites include 2-thiophenemethanol (B153580) and 2-aminopyridine.

The plasma metabolic profile in the rat was found to be essentially the same as the urinary profile. researchgate.net

| Metabolite | Rat Hepatocytes (In Vitro) | Mouse Hepatocytes (In Vitro) | Rat (In Vivo - Urine) | Reference |

|---|---|---|---|---|

| Mono-N-desmethyl methapyrilene | Yes | Yes | Yes | tandfonline.comnih.gov |

| Methapyrilene N-oxide | Yes | Yes | Yes (Major) | tandfonline.comnih.gov |

| Methapyrilene glucuronide | Yes | Yes | Yes | tandfonline.comnih.gov |

| Mono-N-desmethyl methapyrilene glucuronide | Yes | Yes | Yes | tandfonline.com |

| 2-Thiophenecarboxylic acid | Yes (tentative) | Yes (tentative) | Yes | tandfonline.com |

| Hydroxypyridyl-methapyrilene isomers | Yes | Yes (two novel isomers) | Yes (3-, 5-, and 6-isomers) | nih.govtandfonline.comnih.gov |

| N'-(2-pyridyl)-N,N-dimethylethylenediamine | Not specified | Not specified | Yes | nih.gov |

| N'-[2(5-hydroxylpyridyl)]-N,N-dimethylethylenediamine | Not specified | Not specified | Yes | nih.gov |

| 2-Thiophenemethanol | Not specified | Not specified | Yes | researchgate.net |

| 2-Aminopyridine | Not specified | Not specified | Yes | researchgate.net |

| N,N'-Didesmethylmethapyrilene | No | No | No (Found in hamster) | nih.govtandfonline.com |

Enterohepatic Recirculation Research

The process of enterohepatic recirculation, where compounds are metabolized in the liver, excreted into the bile, and subsequently reabsorbed from the intestine, has been a key area of investigation in understanding the hepatotoxicity of methapyrilene. Research indicates that methapyrilene and its metabolites undergo this recirculation, which may contribute to its toxic effects in the liver. nih.gov

A pivotal study in male Han Wistar rats demonstrated that after administration of [3H]methapyrilene, a significant amount of radioactivity was detected in the bile, more so than in the feces. This finding strongly suggests that methapyrilene and/or its metabolites are subject to enterohepatic recirculation. nih.gov To further investigate the role of this process in methapyrilene-induced liver injury, the bile duct was cannulated and exteriorized to interrupt the recirculation. This intervention was found to provide a degree of protection against the hepatotoxic effects of the compound, as evaluated by clinical chemistry and histopathological analysis. nih.gov

Analysis of the bile from rats treated with methapyrilene revealed the presence of several key compounds. Using liquid chromatography-mass spectrometry (LC-MS), researchers tentatively identified not only unmetabolized methapyrilene but also two significant metabolites: methapyrilene O-glucuronide and desmethyl methapyrilene O-glucuronide. nih.govresearchgate.net The formation of these glucuronide conjugates is a critical step that facilitates biliary excretion and subsequent potential for reabsorption in the gut. nih.govmedkoo.com

These findings collectively underscore the importance of the hepato-biliary system in the disposition of methapyrilene. The data suggests that the enterohepatic recirculation of biliary metabolites may be a significant factor in the mechanism of methapyrilene-induced hepatotoxicity, rather than it being a direct consequence of glutathione (B108866) depletion or oxidative stress. nih.gov

Table 1: Biliary Metabolites of Methapyrilene Identified in Research Studies

| Compound | Method of Identification | Implication | Reference |

| Unmetabolized Methapyrilene | Liquid Chromatography-Mass Spectrometry (LC-MS) | Indicates direct excretion of the parent drug into bile. | nih.gov |

| Methapyrilene O-glucuronide | Liquid Chromatography-Mass Spectrometry (LC-MS) | A major conjugation metabolite facilitating biliary excretion. | nih.govresearchgate.net |

| Desmethyl methapyrilene O-glucuronide | Liquid Chromatography-Mass Spectrometry (LC-MS) | Demonstrates that methapyrilene undergoes both demethylation and glucuronidation before biliary excretion. | nih.govresearchgate.net |

Investigation of Metabolically Generated Electrophilic Species

A significant focus of methapyrilene metabolism research has been the identification of metabolically generated electrophilic species, which are often implicated in chemical toxicity. These reactive intermediates are capable of binding to cellular macromolecules, a mechanism that can lead to cellular damage and carcinogenicity.

Studies utilizing rabbit liver microsomal preparations have provided evidence for the formation of several reactive metabolites through NADPH-dependent oxidation. These include the N-oxide of methapyrilene and three different carbinolamines, which result from the oxidation of the nitrogen and carbon atoms within the (dimethylamino)ethyl side chain. nih.gov The formation of these oxidized products suggests a pathway for the generation of reactive species.

Further research has focused on trapping these transient, electrophilic intermediates. In one key study, sodium cyanide was used as a trapping agent during the in vitro metabolism of methapyrilene. nih.gov This led to the successful isolation and characterization of N-(cyanomethyl)normethapyrilene. nih.gov The formation of this cyano-adduct provides strong evidence for the metabolic generation of an iminium ion intermediate, an electrophilic species with the potential to act as an alkylating agent. nih.govtandfonline.com However, attempts to characterize the iminium ion that would arise from the oxidative deamination of the dimethylamino group were complicated by the instability of the corresponding alpha-cyano amine. nih.gov

Other investigations have pointed to the thiophene (B33073) ring of methapyrilene as a source of reactive metabolites. researchgate.net The metabolism of the thiophene moiety, likely through cytochrome P450-dependent pathways, can lead to the formation of highly reactive electrophiles such as thiophene S-oxides or thiophene epoxides. researchgate.net Evidence for this bioactivation pathway includes the trapping of reactive intermediates as thioether adducts of mono-oxygenated methapyrilene. researchgate.netresearchgate.net Mass spectrometric analysis of a glutathione adduct formed in rat liver microsomes indicated it was likely a thioether of methapyrilene S-oxide, substituted on the thiophene ring. researchgate.net This irreversible binding of radiolabeled methapyrilene to microsomes was found to be dependent on an NADPH-dependent pathway and could be reduced by P450 inhibitors. researchgate.netresearchgate.net

These findings collectively indicate that methapyrilene is metabolically activated to form multiple electrophilic species, including iminium ions and reactive intermediates derived from the thiophene ring. nih.govresearchgate.net

Table 2: Identified and Trapped Electrophilic Species and Precursors from Methapyrilene Metabolism

| Species/Adduct | Method of Detection/Inference | Implied Reactive Intermediate | Reference |

| Methapyrilene N-oxide | In vitro metabolism with rabbit liver microsomes | Direct oxidation product | nih.gov |

| Carbinolamines (three types) | In vitro metabolism with rabbit liver microsomes | Oxidation products of the (dimethylamino)ethyl side chain | nih.gov |

| N-(cyanomethyl)normethapyrilene | Trapping with sodium cyanide in vitro | Iminium ion | nih.gov |

| Thioether adducts of mono-oxygenated methapyrilene | Trapping with thiols | Thiophene S-oxide or Thiophene epoxide | researchgate.netresearchgate.net |

| Glutathione conjugate of mono-oxygenated methapyrilene | Trapping with glutathione in vitro; mass spectrometry | Methapyrilene S-oxide | researchgate.net |

Advanced Analytical Methodologies in Methapyrilene Fumarate Research

Chromatographic Techniques for Quantification and Separation

Chromatography, a cornerstone of analytical chemistry, provides powerful means to separate and quantify methapyrilene (B1676370) and its related compounds from complex biological matrices.

Gas chromatography (GC) has been successfully employed for the quantitative determination of methapyrilene fumarate (B1241708) in pharmaceutical formulations. A notable application involved the analysis of a syrup containing methapyrilene fumarate, ephedrine (B3423809) hydrochloride, and codeine phosphate. acs.org In this method, the alkaloids were extracted from the syrup and subsequently injected into the gas chromatograph for separation and quantification. acs.org

Another study detailed a quantitative GC method for methapyrilene in combination with other antihistamines like chlorpheniramine (B86927) and pyrilamine (B1676287). acs.org The precision of these GC methods makes them suitable for quality control in pharmaceutical manufacturing. Furthermore, gas-liquid chromatography has been utilized for the quantitative analysis of various single and multiple-component drugs, including those containing methapyrilene. acs.org

Table 1: GC Parameters for this compound Analysis

| Parameter | Value/Description | Reference |

| Application | Quantitative determination in syrup | acs.org |

| Column | 6 ft x 4 mm glass U-tube | acs.org |

| Stationary Phase | 3% OV-17 on 100-120 mesh Gas-Chrom Q | acs.org |

| Internal Standard | n-Tricosane | acs.org |

| Detector | Flame Ionization Detector (FID) | acs.org |

| Temperature | Column: 235°C, Injection: 250°C, Detector: 250°C | acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it an invaluable tool for metabolite profiling. In methapyrilene research, GC-MS has been used to identify the parent compound and its metabolites in biological samples. nih.govscispace.com The electron impact (EI) ionization mode in GC-MS provides characteristic fragmentation patterns that serve as a fingerprint for the molecule. nih.gov

Research involving mouse hepatocytes identified two significant glucuronide metabolites of methapyrilene using mass spectrometry techniques. nih.gov One major metabolite was identified as methapyrilene glucuronide. nih.gov Further analysis, aided by the complementary fragmentation patterns from different ionization methods, identified a second metabolite as desmethylmethapyrilene glucuronide. nih.gov The fragmentation observed confirmed the underlying ethylenediamine (B42938) structure characteristic of this class of antihistamines. nih.gov

Table 2: Key Mass Spectrometry Data for Methapyrilene Identification by GC-MS

| Feature | Description | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Ionization Mode | Electron Impact (EI), positive | nih.gov |

| Major Mass Peaks (m/z) | 58, 97, 72, 84, 190 | nih.gov |

| Identified Metabolites | Methapyrilene glucuronide, Desmethylmethapyrilene glucuronide | nih.gov |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic techniques are vital for determining the precise chemical structure of molecules and for understanding the changes in metabolite populations within a biological system in response to a chemical agent.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used in metabolomics to obtain a comprehensive profile of small molecules in a biological sample. informaticsjournals.co.inuniba.it This "metabolic fingerprint" can reveal how an organism's metabolism is altered by exposure to a compound like methapyrilene, thereby helping to elucidate its mode of action. scholaris.ca NMR can simultaneously analyze a wide range of metabolites, including amino acids, sugars, and Krebs cycle intermediates like fumarate and succinate (B1194679), providing a snapshot of cellular activity. scholaris.caresearchgate.net

By comparing the NMR spectra of control samples with those from methapyrilene-treated samples, researchers can identify significant changes in metabolite concentrations. uniba.it For instance, alterations in the levels of metabolites involved in energy metabolism (e.g., ATP, glucose) or amino acid pathways can point to specific cellular processes being disrupted. uniba.itscholaris.ca This approach, known as NMR-based metabolomics, offers critical insights into the biochemical pathways affected by a compound, which is essential for understanding its toxicological or pharmacological mechanism. scholaris.ca While not as sensitive as mass spectrometry, NMR's high reproducibility and ability to provide structural information make it a cornerstone of metabolomics research. informaticsjournals.co.in

Molecular and Omics-Based Methodologies

"Omics" technologies, such as genomics and transcriptomics, provide a global view of molecular changes within a cell or organism, offering a powerful approach to understanding the effects of chemical compounds.

Gene expression profiling is a technique used to measure the activity of thousands of genes at once, creating a global picture of cellular function. numberanalytics.com This has been a key methodology in studying the effects of methapyrilene, particularly its hepatotoxicity. nih.govnih.gov

Microarray Analysis: Interlaboratory studies have utilized Affymetrix GeneChip arrays to evaluate gene expression patterns in cultured rat primary hepatocytes following a 24-hour incubation with methapyrilene. nih.govnih.gov These studies revealed that while there can be variability between laboratories, appropriate statistical tools allow for the clear distinction between high-dose methapyrilene-treated cells and control cells based on their gene expression profiles. nih.govnih.gov Despite site-to-site differences, there was good agreement on the biological processes affected by methapyrilene exposure. nih.govnih.gov The analysis identified numerous differentially regulated genes involved in various cellular processes associated with the response to methapyrilene. nih.gov

Table 3: Interlaboratory Microarray Study on Methapyrilene

| Parameter | Details | Reference |

| Compound | Methapyrilene (MP) | nih.govnih.gov |

| System | Cultured rat primary hepatocytes | nih.govnih.gov |

| Technology | Affymetrix GeneChip RG-U34A | nih.gov |

| Key Finding | Gene expression profiles can distinguish high-dose MP-treated cells from controls. | nih.govnih.gov |

| Outcome | Identified multiple regulated genes, highlighting affected biological processes. | nih.govnih.gov |

Quantitative PCR (qPCR): Quantitative real-time PCR (qPCR) is a highly sensitive and specific method used to measure the expression levels of selected genes. thermofisher.comgene-quantification.de It is often considered a "gold standard" for validating findings from microarray experiments. nih.gov In methapyrilene research, qPCR has been crucial for investigating and resolving discrepancies in gene expression data that arose from different microarray platforms. nih.gov For example, when cDNA and Affymetrix oligonucleotide platforms gave conflicting results for the expression of the caldesmon gene in rats exposed to methapyrilene, qPCR was used to provide a definitive quantitative measurement, demonstrating its importance for confirming key results. nih.gov The process involves isolating RNA, converting it to complementary DNA (cDNA) through reverse transcription, and then amplifying the target gene's cDNA to quantify its initial level. thermofisher.comyoutube.com

Proteomic Analysis for Protein Expression Perturbations

In vitro studies using rat hepatocytes have demonstrated that methapyrilene induces concentration-dependent changes in the expression of numerous proteins. researchgate.net For instance, S-adenosylmethionine synthase (Mat1a) and 3-oxo-5-beta-steroid 4-dehydrogenase (Akr1d1) have been identified as proteins that show concentration-dependent up- or downregulation, respectively. researchgate.net Conversely, some proteins, including protein disulfide isomerase (P4hb), interferon gamma (Ifng), and fumarate hydratase (Fh), exhibit unexpected concentration-response relationships, with the most significant effects observed at lower concentrations. researchgate.net Furthermore, glycine (B1666218) N-methyltransferase (Gnmt) displays a biphasic response, increasing at lower concentrations and decreasing at higher concentrations. researchgate.net

These proteomic studies highlight that methapyrilene affects key cellular pathways, including intermediary metabolism, particularly mitochondrial energy supply, and amino acid metabolism. researchgate.netresearchgate.net The observed alterations in protein expression, such as the covalent modification of mitochondrial proteins, underscore the compound's impact on cellular function. nih.gov Inter-laboratory collaborations have worked towards standardizing the evaluation of model hepatotoxicants like methapyrilene on hepatic gene and protein expression, enhancing the reliability of these findings. ncats.io The integration of proteomics with other "omics" disciplines, such as genomics and metabonomics, in a systems toxicology approach, provides a more holistic understanding of the toxicological profile of methapyrilene. ncats.io

Table 1: Representative Proteins with Altered Expression Following Methapyrilene Exposure in Rat Hepatocytes

| Protein | Accession Number | Function | Observed Change |

| S-adenosylmethionine synthase | Mat1a | Catalyzes the formation of S-adenosylmethionine | Concentration-dependent increase |

| 3-oxo-5-beta-steroid 4-dehydrogenase | Akr1d1 | Involved in steroid metabolism | Concentration-dependent decrease |

| Protein disulfide isomerase | P4hb | Assists in protein folding | Strongest effect at lowest concentration |

| Fumarate hydratase | Fh | Enzyme in the citric acid cycle | Strongest effect at lowest concentration |

| Glycine N-methyltransferase | Gnmt | Involved in glycine and methionine metabolism | Increase at lower concentrations, drop at 100 µM |

Data sourced from in vitro studies on rat hepatocytes. researchgate.net

Genotoxicity Assessment Methodologies in Research

The evaluation of methapyrilene's genotoxic potential has utilized a variety of methodologies, yielding a complex and sometimes conflicting set of results. nih.govnih.gov While early assessments suggested a non-genotoxic mechanism for its carcinogenicity, subsequent and more nuanced studies have revealed genotoxic activity under specific conditions. nih.govnih.gov

Bacterial Mutagenicity Assays (e.g., S. typhimurium, Escherichia coli)

Bacterial reverse mutation assays, commonly known as the Ames test, have been widely employed to assess the mutagenic potential of methapyrilene and its salts. agc-chemicals.commoltox.com These assays utilize specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, to detect point mutations. agc-chemicals.com

Mammalian Cell Mutagenicity Assays (e.g., L5178Y Mouse Lymphoma Cells)

The L5178Y/TK+/- mouse lymphoma assay (MLA) has been a critical tool in demonstrating the genotoxic potential of methapyrilene. nih.govepa.gov This assay detects mutations at the thymidine (B127349) kinase (TK) locus in mouse lymphoma cells. Studies have shown that methapyrilene is a moderately active mutagen in the MLA, particularly in the presence of an Aroclor-induced rat-liver S9 metabolic activation system. nih.gov

A key finding from the MLA is that methapyrilene predominantly induces small-colony TK-deficient mutants, which are indicative of chromosomal aberrations rather than point mutations. nih.gov Karyotypic analysis of these mutants revealed aberrations in chromosome 11b, the location of the functional TK gene in these cells. nih.gov Interestingly, methapyrilene induced these mutations in the apparent absence of DNA adduct formation, suggesting an indirect genotoxic mechanism, possibly involving oxidative stress or interaction with chromosomal proteins. nih.gov The structurally related antihistamine, pyrilamine, was found to be slightly less mutagenic than methapyrilene in the same assay system. nih.govselleck.co.jp

DNA Damage Detection Assays (e.g., Alkaline Comet Assay)

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells. nih.govmedicaljournalssweden.se Research utilizing the comet assay has provided further insights into the genotoxic potential of methapyrilene. nih.govresearchgate.net

In vitro studies using freshly isolated male rat hepatocyte suspensions showed that methapyrilene caused significant increases in DNA damage. nih.gov This damage was markedly reduced by pre-incubation with aminobenzotriazole (ABT), a broad-spectrum cytochrome P450 inhibitor, indicating that metabolic activation is required for the genotoxic effects. nih.govresearchgate.net A notable sex difference was observed, with male hepatocytes being more susceptible to DNA damage and showing a concurrent depletion of glutathione (B108866) (GSH) compared to female hepatocytes. nih.govresearchgate.net However, in vivo studies using the comet assay did not detect evidence of DNA damage in the rat liver following repeated administration of methapyrilene, despite observing histological changes. nih.gov This discrepancy between in vitro and in vivo results may be attributed to differences in metabolism and the cellular response to oxidative stress. nih.gov

Cell Transformation Assays (e.g., Syrian Hamster Embryo (SHE) Cell Assay)

The Syrian Hamster Embryo (SHE) cell transformation assay is a short-term in vitro assay that models the early stages of carcinogenesis and can detect both genotoxic and non-genotoxic carcinogens. nih.govcreative-bioarray.comeuropa.eu This assay assesses the ability of a chemical to induce morphological transformation in primary SHE cells. nih.gov

Methapyrilene has been tested in the SHE cell assay and was found to be positive, indicating its potential to induce cell transformation. nih.gov The SHE assay has a high concordance with rodent carcinogenicity bioassays. nih.gov The mechanism of cell transformation can be linked to various cellular processes, including oxidative stress and epigenetic modifications. mdpi.com The positive result for methapyrilene in the SHE assay, in conjunction with its known carcinogenicity in rats, supports the utility of this assay in predicting carcinogenic potential. nih.gov

In Vitro/In Silico Predictive Models for Mechanistic Insights (e.g., Toxicogenomics Biomarker Discovery)

The field of toxicogenomics integrates genomics, proteomics, and bioinformatics to understand the mechanisms of toxicity and to identify biomarkers of exposure and disease. ncats.iop2infohouse.org This approach has been applied to methapyrilene to gain deeper mechanistic insights into its hepatotoxicity and to discover predictive biomarkers. researchgate.netnih.gov

Toxicogenomics studies have examined gene expression changes in rat liver and in primary rat hepatocytes following methapyrilene exposure. nih.gov These studies have revealed alterations in thousands of transcripts, highlighting the complexity of the cellular response. nih.gov By comparing gene expression changes in the target tissue (liver) with a non-target tissue, researchers can filter the data to identify genes more specifically related to the toxic effects. nih.gov

Computational approaches and in silico models are increasingly used to analyze large-scale toxicogenomics data to identify potential biomarkers. researchgate.netwustl.edu For example, analysis of gene expression data from rats treated with methapyrilene has been used to identify gene signatures associated with its hepatotoxicity. researchgate.net These models can help to discriminate between different classes of carcinogens and to predict the potential for non-genotoxic hepatocarcinogenicity. ncats.io The integration of data from various "omics" platforms into systems toxicology models is expected to improve the prediction of adverse drug reactions and provide a more comprehensive understanding of the mechanisms underlying methapyrilene's toxicity. ncats.iop2infohouse.org

Structure Activity Relationship Sar Investigations and Analog Studies

Elucidation of Key Structural Features for Pharmacological Activity (e.g., H1 Antagonism)

The pharmacological activity of methapyrilene (B1676370) as a first-generation histamine (B1213489) H1 antagonist is intrinsically linked to its specific molecular architecture. As a member of the ethylenediamine (B42938) class of antihistamines, its structure contains several key features essential for competitively inhibiting the action of histamine at H1 receptors. auburn.edusmpdb.ca General structure-activity relationship (SAR) studies of classical antihistamines have identified a common pharmacophore required for H1-receptor affinity. auburn.edu

This fundamental structure includes:

A Diaryl System: Methapyrilene possesses two heteroaromatic rings, a 2-pyridyl group and a (2-thienyl)methyl group, attached to a central nitrogen atom. nih.gov This diaryl substitution pattern is crucial for significant H1-receptor affinity. SAR analyses suggest that these two rings must be able to adopt a non-coplanar conformation relative to each other for optimal receptor binding. auburn.edu

An Ethylenediamine Linker: A flexible two-carbon chain (the ethylenediamine backbone) connects the diaryl-substituted nitrogen to a second nitrogen atom. This spacer is a characteristic feature of its class and is critical for positioning the key functional groups correctly within the receptor binding site. auburn.edu

A Terminal Tertiary Amino Group: The molecule terminates in a dimethylamino group. This tertiary amine is typically protonated at physiological pH, forming a cation that is believed to interact with an anionic site on the H1-receptor. researchgate.net

Methapyrilene's action is defined as competitive antagonism, meaning it binds to H1-receptors but does not activate them, thereby blocking histamine from binding and initiating the allergic response cascade. auburn.edusmpdb.ca The combination of the lipophilic diaryl system, the specific spacer length, and the basic terminal amine group are all critical for its antagonistic function at peripheral and central H1-receptors. researchgate.netcopbela.org

Comparative Studies with Structurally Similar Analogues (e.g., Pyrilamine (B1676287) Maleate)

To understand the specific contributions of its structural components, methapyrilene has been evaluated in structure-activity relationship studies alongside structurally similar compounds, most notably pyrilamine (mepyramine). nih.govscilit.com Both methapyrilene and pyrilamine are ethylenediamine-class antihistamines and share the same N,N-dimethyl-N'-(2-pyridyl)ethylenediamine core. The primary structural difference between them lies in the second aryl group attached to the central nitrogen.

In methapyrilene , this group is a (2-thienyl)methyl moiety.

In pyrilamine , it is a para-methoxybenzyl (anisyl) group. auburn.edu

This substitution significantly influences the molecule's biological properties. Toxicological evaluations were conducted as part of a structure-activity relationship study in rats and mice using methapyrilene hydrochloride as a positive indicator for comparison with pyrilamine maleate (B1232345) and triprolidine (B1240482) hydrochloride. nih.govebi.ac.uk Further comparative studies have shown differences in their genotoxic potential. For instance, in the L5178Y/TK+/- mouse lymphoma assay, pyrilamine was found to be slightly less mutagenic than methapyrilene over a similar range of concentrations. selleckchem.com These comparative analyses underscore how a seemingly minor change in the diaryl system—substituting a thiophene (B33073) ring for a methoxy-substituted benzene (B151609) ring—can alter the compound's activity and toxicological profile.

| Feature | Methapyrilene | Pyrilamine Maleate |

|---|---|---|

| Chemical Class | Ethylenediamine H1 Antagonist | Ethylenediamine H1 Antagonist |

| Core Structure | N,N-dimethyl-N'-(2-pyridyl)ethylenediamine | |

| Key Structural Difference (Second Aryl Group) | (2-Thienyl)methyl | p-Methoxybenzyl (Anisyl) |

| Comparative Finding | Used as a positive indicator in toxicological SAR studies. nih.gov | Demonstrated slightly lower mutagenicity in a mouse lymphoma assay compared to methapyrilene. selleckchem.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. oup.comoup.com Methapyrilene has been included as a data point in the development and validation of such models, particularly those aimed at predicting drug-induced liver injury (DILI) and genotoxicity. nih.govresearchgate.net These models use numerical "descriptors" that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.govnih.gov

For example, in the development of a QSAR model for DILI, a large set of drugs, including methapyrilene, was used. nih.gov The model was constructed using hundreds of 2D molecular descriptors and a machine learning algorithm known as Decision Forest. nih.gov The goal of such models is to identify structural features or "alerts" that are predictive of toxicity. nih.gov

Methapyrilene's inclusion in these studies is often due to its well-documented hepatotoxicity in rats, making it a valuable reference compound for building predictive models. oup.com Furthermore, classification structure-activity relationship (CSAR) models have been developed to predict the genotoxicity of compounds containing a thiophene ring, a key structural feature of methapyrilene. researchgate.net In one such study, methapyrilene was classified as genotoxic, and its structural properties contributed to a model designed to predict this endpoint for other thiophene derivatives. researchgate.net These computational approaches help to virtually screen new chemical entities and prioritize them for further testing based on predicted toxic potential. oup.comoup.com

| QSAR Model Component | Description | Relevance to Methapyrilene |

|---|---|---|

| Endpoint | The biological activity or toxicity being predicted (e.g., hepatotoxicity, genotoxicity). nih.gov | Methapyrilene is used as a reference compound for models predicting hepatotoxicity and genotoxicity. nih.govresearchgate.net |

| Molecular Descriptors | Numerical values calculated from the 2D or 3D structure of a molecule (e.g., Mold2 descriptors). nih.gov | Descriptors for methapyrilene's thiophene ring and other features are used as inputs for the model. researchgate.net |

| Algorithm | A statistical or machine learning method (e.g., Decision Forest, Support Vector Machine) used to build the predictive model. nih.govresearchgate.net | These algorithms learn the relationship between methapyrilene's descriptors and its known toxicity. nih.gov |

| Application | To predict the toxicity of new or untested chemicals based on their structure. oup.com | The model, trained with data from methapyrilene, can identify other compounds with similar toxic potential. |

Design and Synthesis of Methapyrilene Derivatives as Research Probes

The synthesis of methapyrilene derivatives has been a key strategy for investigating its mechanism of toxicity. These derivatives are not intended for therapeutic use but serve as research probes to understand metabolic pathways and identify the ultimate toxic species.

A primary example is the use of isotopically labeled methapyrilene. researchgate.net Methapyrilene tritiated at the C-2 position of its diaminoethane moiety ([3H]MP) was synthesized and used in metabolic studies. researchgate.net By tracing the radiolabel, researchers could demonstrate that methapyrilene was metabolized by an NADPH-dependent pathway into reactive intermediates that irreversibly bound to liver microsomes. This provided direct evidence of bioactivation. researchgate.net

In addition to isotopic labeling, metabolites of methapyrilene have been synthesized and tested to pinpoint the toxicophore (the part of the molecule responsible for toxicity). Studies focusing on the bioactivation of methapyrilene identified that S-oxidation of the thiophene ring leads to a reactive metabolite. researchgate.net Researchers trapped these reactive intermediates using glutathione (B108866), leading to the identification of a glutathione conjugate of mono-oxygenated methapyrilene. researchgate.net The synthesis and subsequent testing of these and other potential metabolites and related compounds for mutagenicity helped confirm that the thiophene ring is a critical structural feature for its bioactivation-dependent toxicity. researchgate.netresearchgate.net

In Vitro and Preclinical in Vivo Research Models in Methapyrilene Fumarate Studies

Mammalian Cell Culture Systems for Mechanistic Research

Cell culture systems are invaluable tools for dissecting the molecular events underlying chemical toxicity. For methapyrilene (B1676370), researchers have utilized primary liver cells and established cell lines to explore its metabolic activation, DNA-damaging potential, and effects on cellular pathways.

Primary rat hepatocytes are a well-established model for studying liver-specific functions and toxicity. accegen.com Suspension cultures of hepatocytes from F344/N rats have been shown to be effective qualitative predictors of in vivo metabolism for methapyrilene. nih.gov Studies using these cultures have revealed that rat hepatocytes metabolize methapyrilene hydrochloride more rapidly than mouse hepatocytes, primarily through glucuronidation, N- and side-chain oxidation, and N-dealkylation. nih.gov

Investigations into the mechanisms of acute hepatotoxicity in cultured male rat hepatocytes have demonstrated that methapyrilene's toxicity is dependent on its metabolism by cytochrome P450 (CYP) enzymes, particularly the CYP2C11 isoform. nih.gov Exposure of these cells to methapyrilene leads to a time- and dose-dependent loss of cell viability. nih.gov Mechanistic studies have linked this toxicity to oxidative stress, as indicated by increased NADP+ levels and glutathione (B108866) depletion, and significant mitochondrial dysfunction. nih.govresearchgate.net Key events include mitochondrial swelling and a rapid loss of cellular ATP, suggesting that a collapse of mitochondrial Ca2+ homeostasis is a critical factor in methapyrilene-induced hepatocyte death. nih.gov Proteomic analyses have further detailed the impact on mitochondrial proteins, affecting energy supply pathways, as well as ammonia (B1221849) and amino acid metabolism. researchgate.net

Table 1: Summary of Methapyrilene Effects in Primary Rat Hepatocyte Cultures

| Finding | Description | Reference(s) |

|---|---|---|

| Metabolic Pathway | Biotransformation occurs via glucuronidation, N- and side-chain oxidation, and N-dealkylation. | nih.gov |

| Metabolic Rate | Faster metabolism compared to mouse hepatocytes. | nih.gov |

| Toxicity Mechanism | Dependent on metabolism by Cytochrome P450, specifically the CYP2C11 isoform. | nih.gov |

| Cellular Effects | Induces oxidative stress, depletion of glutathione, and significant mitochondrial dysfunction. | nih.govresearchgate.net |

| Mitochondrial Impact | Causes mitochondrial swelling and rapid loss of cellular ATP. | nih.gov |

| Proteomic Changes | Affects mitochondrial proteins related to energy supply, ammonia, and amino acid metabolism. | researchgate.net |

Primary human hepatocytes (PHH) and engineered human liver cell lines represent a crucial link for extrapolating animal data to human health risks. accegen.comresearchgate.net These in vitro models are frequently used to identify toxic concentrations of compounds and to study alterations in gene expression. researchgate.netresearchgate.net While primary hepatocytes offer high physiological relevance, they have a limited lifespan in culture and cannot be passaged. accegen.comthermofisher.com Engineered cell lines, such as immortalized human hepatocytes or those derived from induced pluripotent stem cells (iPSCs), provide a more sustainable tool for investigating hepatocyte proliferation and metabolic pathways. abmgood.comcellapplications.com In the broader context of toxicology, these models are used to assess drug metabolism, toxicity, and drug-drug interactions, providing data that is more relevant to humans than animal models alone. accegen.com Studies have utilized human liver HepaRG cells to investigate transcriptomic and epigenetic alterations caused by compounds like methapyrilene. mdpi.com

The L5178Y mouse lymphoma cell line is a standard model for in vitro genotoxicity testing, particularly for the mouse lymphoma assay (MLA), which can detect gene mutations and chromosomal damage. culturecollections.org.ukbcrj.org.br Studies using the L5178Y TK+/- cell line have shown that methapyrilene is a moderately active mutagen, but typically requires metabolic activation by a rat-liver S9 fraction. nih.gov

The mutagenic activity of methapyrilene in this system is characterized by the induction of predominantly small-colony mutants, which are indicative of chromosomal damage. nih.gov Karyotype analysis of these mutants revealed aberrations in chromosome 11b, which is where the thymidine (B127349) kinase (TK) gene is located in these cells. nih.gov These aberrations included insertions, deletions, and translocations. nih.gov Interestingly, methapyrilene induced these mutations in the apparent absence of DNA adduct formation, leading to the hypothesis that it acts through an indirect genotoxic mechanism, such as the generation of oxidative stress or interference with chromosomal proteins. nih.govmedkoo.com

Table 2: Genotoxicity Findings for Methapyrilene in L5178Y Mouse Lymphoma Cells

| Parameter | Observation | Reference(s) |

|---|---|---|

| Mutagenic Activity | Moderately active mutagen in the mouse lymphoma assay. | nih.gov |

| Metabolic Activation | Requires metabolic activation by Aroclor-induced rat-liver S9. | nih.gov |

| Mutation Type | Induces predominantly small-colony mutants, indicating chromosomal damage. | nih.gov |

| Genetic Locus | Causes aberrations (insertions, deletions, translocations) to chromosome 11b. | nih.gov |

| Mechanism | Believed to be an indirect genotoxic mechanism (e.g., oxidative stress). | nih.govmedkoo.com |

| DNA Adducts | Fails to induce detectable DNA adducts at mutagenic concentrations. | nih.gov |

Rodent Models for Systemic and Organ-Specific Research

Rodent models are essential for understanding the effects of chemical exposure in a whole-organism context, including metabolism, distribution, organ-specific toxicity, and carcinogenicity.

The Fischer 344 (F344/N) rat has been a primary model for studying methapyrilene-induced hepatocarcinogenicity. nih.gov Chronic feeding studies revealed that methapyrilene induces a high incidence of liver neoplasms, primarily hepatocellular carcinomas and cholangiocarcinomas, with common metastases to other organs. nih.gov

Metabolic studies in F344/N rats show that after intravenous administration, the compound is extensively metabolized and excreted in both urine and feces. nih.gov The major metabolic pathway is aliphatic N-oxidation to form methapyrilene N-oxide, with minor metabolites resulting from side-chain cleavage, demethylation, and glucuronic acid conjugation. nih.gov

Short-term exposure of F344 rats to methapyrilene elicits a distinct pattern of changes in hepatic enzymes and morphology. nih.gov A notable biochemical marker is a significant, dose-related increase in microsomal epoxide hydrolase activity. nih.gov Conversely, cytochrome P-450 content and related enzyme activities are decreased. nih.gov Morphologically, methapyrilene administration leads to periportal lesions characterized by inflammation, bile duct hyperplasia, and hepatocellular necrosis. nih.gov Ultrastructural analysis shows a substantial increase in the number of mitochondria in periportal hepatocytes, along with a decrease in the smooth and rough endoplasmic reticulum. nih.gov

Table 3: Key Research Findings of Methapyrilene in F344/N Rats

| Area of Investigation | Finding | Reference(s) |

|---|---|---|

| Carcinogenicity | Potent hepatocarcinogen, inducing hepatocellular carcinomas and cholangiocarcinomas. | nih.gov |

| Metabolism | Major pathway is N-oxidation; metabolites excreted in urine and feces. | nih.gov |

| Hepatic Enzyme Effects | Marked increase in epoxide hydrolase; decrease in cytochrome P-450 content. | nih.gov |

| Liver Morphology | Induces periportal lesions, inflammation, bile duct hyperplasia, and necrosis. | nih.gov |

| Ultrastructural Changes | Increase in mitochondrial number; decrease in endoplasmic reticulum in periportal hepatocytes. | nih.gov |

The B6C3F1 mouse model has been used in comparative studies to understand the species-specific carcinogenic effects of methapyrilene. nih.gov A key finding is that the metabolism of methapyrilene differs between rats and mice. In vitro studies with liver microsomes and hepatocytes demonstrated both quantitative and qualitative differences. nih.govnih.gov Mouse liver microsomes can form two novel isomers of hydroxypyridylmethapyrilene that are not produced by rat microsomes. nih.gov

Crucially, hepatocytes from B6C3F1 mice metabolize methapyrilene hydrochloride more slowly than hepatocytes from F344/N rats. nih.gov Although glucuronidation is the predominant pathway in both species, the slower metabolic rate in mice has been suggested as a possible reason for their lower sensitivity to methapyrilene-induced hepatocarcinogenicity compared to rats. nih.gov These species differences in metabolism are critical for assessing the relevance of rodent tumor responses to human health. nih.govresearchgate.net

Table 4: Comparative Metabolism of Methapyrilene in Rodents

| Species | Metabolic Characteristic | Reference(s) |

|---|---|---|

| F344/N Rat | Faster metabolism of methapyrilene hydrochloride. | nih.gov |

| B6C3F1 Mouse | Slower metabolism of methapyrilene hydrochloride. | nih.gov |

| B6C3F1 Mouse | Formation of two novel hydroxypyridylmethapyrilene isomers by liver microsomes. | nih.gov |

| Both Species | Glucuronidation is a predominant metabolic pathway. | nih.gov |

Mechanistic Studies in Bacterial Test Systems

Bacterial reverse mutation assays are a cornerstone of genetic toxicology, designed to detect the ability of a chemical to induce mutations in the DNA of microorganisms. tentamus.comgentronix.co.uk These tests are foundational in screening for potential carcinogens.

Salmonella typhimurium and Escherichia coli Assays

The Ames test, which utilizes specific strains of Salmonella typhimurium and Escherichia coli, is a widely adopted method for evaluating the mutagenic potential of chemical compounds. tentamus.comtrinova.de These bacterial strains are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid (histidine for Salmonella and tryptophan for E. coli). tentamus.comgentronix.co.uk The assay measures the rate at which the test chemical can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow in a medium lacking the specific amino acid. evotec.com

Studies on methapyrilene and its salts, including methapyrilene fumarate (B1241708), have yielded mixed results in these bacterial assays. While many standard plate incorporation and liquid preincubation protocols with various S. typhimurium strains did not show increased mutation frequencies, some specific conditions revealed weak but reproducible positive results. nih.gov Notably, pure methapyrilene, its hydrochloride salt, and methapyrilene fumarate demonstrated a weak mutagenic response in S. typhimurium strain TA1535 in the absence of a metabolic activation system (S9). nih.gov The mutation frequencies in these instances were approximately double the control values. nih.gov

In contrast, methapyrilene hydrochloride did not induce mutations in Escherichia coli in a standard plate incorporation assay, with or without S9 metabolic activation. nih.gov The biological significance of the weak positive findings in S. typhimurium TA1535 remains a subject of discussion, especially given the lack of activity in a wider range of other in vitro and in vivo genotoxicity assays. nih.gov

| Test System | Compound | Strain | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation Assay | This compound | Salmonella typhimurium TA1535 | Absent | Weakly Positive nih.gov |

| Bacterial Reverse Mutation Assay | Methapyrilene Hydrochloride | Salmonella typhimurium (various strains) | Present/Absent | Negative nih.gov |

| Bacterial Reverse Mutation Assay | Methapyrilene Hydrochloride | Escherichia coli | Present/Absent | Negative nih.gov |

Design and Application of Co-Exposure Animal Models for Carcinogenesis Research

Animal models are indispensable for studying the complex, multi-stage process of carcinogenesis in a whole-organism context. researchgate.netscielo.br Co-exposure models, where animals are exposed to a test substance in combination with other agents or under specific dietary conditions, are particularly valuable for investigating mechanisms of tumor initiation, promotion, and progression.

In the case of methapyrilene, research has focused on its potent hepatocarcinogenicity in Fischer 344 rats. nih.gov Studies have demonstrated a clear dose-response relationship for tumor induction in rats, whereas no carcinogenic effect was observed in mice, highlighting species-specific differences. nih.gov

To investigate the role of cell proliferation in methapyrilene-induced carcinogenesis, co-exposure models involving dietary administration have been employed. nih.gov In these studies, rats and mice were fed diets containing varying concentrations of methapyrilene. The continuous administration of bromodeoxyuridine via an osmotic minipump served as an index of DNA synthesis and cell proliferation. nih.gov

The results from these models showed that in rats, methapyrilene induced a dose-dependent increase in DNA synthesis, which correlated with the tumor response observed in long-term oncogenicity studies. nih.gov Conversely, methapyrilene did not induce DNA synthesis in mice, even at high doses. nih.gov These findings strongly support the hypothesis that increased cell proliferation, likely resulting from hepatotoxicity and subsequent regeneration, is a key non-genotoxic mechanism in methapyrilene-induced hepatocarcinogenesis in rats. nih.gov

Further studies have explored the effects of methapyrilene in combination with other compounds to elucidate its carcinogenic pathways. For instance, research has investigated the impact of co-administration of phenobarbital, a known tumor promoter, on methapyrilene-induced liver lesions. While not a direct co-exposure study in the traditional sense, recent work using advanced techniques like duplex sequencing has compared the mutagenicity of methapyrilene with known genotoxic carcinogens like aristolochic acid in rats. nih.gov This research confirmed that methapyrilene did not significantly increase the mutation frequency in the liver compared to controls, further supporting its classification as a non-genotoxic carcinogen. nih.gov The primary mutations observed in methapyrilene-treated and control groups were G:C > A:T transitions, differing from the A:T > T:A transversions induced by aristolochic acid. nih.gov

| Animal Model | Co-Exposure/Treatment | Key Finding |

| Fischer 344 Rats | Dietary Methapyrilene | Dose-dependent increase in DNA synthesis correlating with tumor response. nih.gov |

| B6C3F1 Mice | Dietary Methapyrilene | No induction of DNA synthesis. nih.gov |

| Fischer 344 Rats | Methapyrilene vs. Aristolochic Acid | No significant increase in mutation frequency with methapyrilene. nih.gov |

Mechanistic Toxicological Research of Methapyrilene Fumarate

Molecular Basis of Non-Genotoxic Mechanisms

Research indicates that methapyrilene's carcinogenicity does not stem from direct interaction with DNA. nih.gov Instead, it operates through indirect, non-genotoxic pathways. nih.govncats.io While some in vitro mutagenicity assays showed weak positive results, in vivo studies have generally not detected mutagenic activity. nih.gov This has led investigators to explore alternative mechanisms responsible for its potent hepatocarcinogenic effects in animal models. nih.govnih.gov

The leading hypothesis for methapyrilene-induced carcinogenesis involves indirect genotoxic mechanisms, such as the induction of oxidative stress and potential interactions with chromosomal proteins. ncats.ioncats.iomedkoo.comncats.io Studies in cultured rat hepatocytes have shown that exposure to methapyrilene (B1676370) leads to oxidative stress, evidenced by increased levels of NADP+ and oxidation of cellular thiols, including a reduction in glutathione (B108866) levels. nih.govresearchgate.net This oxidative environment can damage cellular components and contribute to a mutagenic state without direct chemical binding to DNA. nih.gov

Mitochondrial dysfunction is a key aspect of this oxidative mechanism. nih.gov Research has demonstrated that methapyrilene toxicity is associated with an early loss of mitochondrial function, mitochondrial swelling, and significant decreases in cellular ATP within hours of exposure. nih.govresearchgate.net This disruption of cellular energy and redox balance is a critical factor in the subsequent cell death and tissue injury. nih.gov The theory that methapyrilene may also interact with chromosomal proteins, thereby indirectly affecting DNA integrity and gene expression, has been proposed, although the specific interactions are still a subject of investigation. ncats.ioncats.io

A significant body of research has been dedicated to investigating whether methapyrilene directly binds to DNA to form adducts, which is a common mechanism for genotoxic carcinogens. berkeley.edumdpi.comresearchgate.net Using highly sensitive techniques such as ³²P-postlabeling, which can detect as few as one adduct in 10⁸ to 10⁹ nucleotides, studies have consistently failed to find evidence of methapyrilene-DNA adduct formation in the liver of Fischer 344 rats, the target organ for its carcinogenic effects. nih.govnih.gov

Cellular Responses and Adaptive Mechanisms to Methapyrilene Exposure

The liver exhibits distinct cellular responses to methapyrilene exposure, primarily characterized by significant cell proliferation and metabolic disturbances that underpin its hepatotoxicity. nih.govmedchemexpress.com

A primary mechanism underlying methapyrilene's hepatocarcinogenicity is its ability to induce sustained hepatic cell proliferation. nih.govnih.gov This is thought to be a regenerative response to the significant hepatotoxicity and necrosis caused by the compound. nih.gov Studies in Fischer 344 rats and B6C3F1 mice showed that methapyrilene administration led to significant increases in S-phase synthesis (SPS), an indicator of cell division. nih.gov In male rats, this was accompanied by histopathological evidence of periportal and focal necrosis, followed by an increased number of mitotic figures. nih.govnih.gov

Long-term studies have confirmed these findings. A 14-week study in male F344/N rats demonstrated that methapyrilene produced a dramatic and sustained increase in hepatic cell proliferation, as measured by bromodeoxyuridine (BrdU) labeling. nih.gov The BrdU labeling indexes were significantly greater than those of untreated controls at all measured time points. nih.govnih.gov This chronic stimulation of cell division may increase the likelihood of spontaneous mutations, contributing to the development of liver neoplasms. nih.gov

| Treatment Group | Day 15 | Day 29 | Day 43 | Week 14 |

|---|---|---|---|---|

| Untreated Control | Significantly lower than 250 & 1,000 ppm groups | Significantly lower than 250 & 1,000 ppm groups | Significantly lower than 250 & 1,000 ppm groups | Significantly lower than 250 & 1,000 ppm groups |

| 250 ppm Methapyrilene HCl | Significantly greater than controls | Significantly greater than controls | Significantly greater than controls | Significantly greater than controls |

| 1,000 ppm Methapyrilene HCl | Significantly greater than controls | Significantly greater than controls | Significantly greater than controls | Significantly greater than controls |

| 1,000 ppm Pyrilamine (B1676287) Maleate (B1232345) (Negative Control) | Not significantly different from controls | Significantly less than controls | Not significantly different from controls | Not significantly different from controls |

| 50 ppm Wy-14,643 (Positive Control) | Significantly greater than controls | Significantly greater than controls | Significantly greater than controls | Significantly greater than controls |

Data adapted from National Toxicology Program studies. nih.govnih.gov

Methapyrilene induces significant disturbances in the intermediary metabolism of the liver, which are closely linked to its toxic effects. medchemexpress.com Research using metabolomics has revealed alterations in multiple metabolic pathways. metabolomics.se In rats, methapyrilene administration was found to decrease levels of both glucose and glycogen (B147801) in the liver. medchemexpress.com Concurrently, urinary levels of succinic acid and dimethylglycine were elevated. medchemexpress.com The accumulation of Krebs cycle intermediates like succinate (B1194679) and fumarate (B1241708) can have profound effects on cellular function, including the inhibition of enzymes involved in epigenetic regulation and cellular signaling. mdpi.comfrontiersin.org